1-(4-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone
Description
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Properties
IUPAC Name |
1-[4-[4-[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-18(28)20-2-5-22(6-3-20)26-10-12-27(13-11-26)24(29)21-4-7-23(25-16-21)31-17-19-8-14-30-15-9-19/h2-7,16,19H,8-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRQVTMKOPRKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OCC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-functional structure that includes a tetrahydro-2H-pyran moiety, a nicotinoyl group, and a piperazine linkage. Its molecular formula is , with a molecular weight of 342.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Pharmacological Effects
- Antiviral Activity : Research indicates that compounds similar in structure to this compound exhibit antiviral properties against several viruses. Specifically, studies on related compounds have shown efficacy against Dengue virus (DENV) and other viral infections by inhibiting host kinases AAK1 and GAK, which are crucial for viral replication .
- Neuroprotective Effects : The nicotinoyl component suggests potential neuroprotective properties, as nicotinic acetylcholine receptors are involved in neuroprotection and cognitive enhancement. Compounds targeting these receptors have shown promise in treating neurodegenerative diseases .
- Antidepressant Activity : The piperazine moiety is often associated with antidepressant effects, as many piperazine derivatives are utilized in the treatment of depression and anxiety disorders. This compound may exhibit similar properties through modulation of serotonin and dopamine pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By inhibiting AAK1 and GAK, the compound disrupts the viral life cycle, reducing viral loads in infected cells.
- Receptor Modulation : Interaction with nicotinic receptors may enhance neurotransmitter release, contributing to its neuroprotective and potential mood-enhancing effects.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
Q & A
Q. How can X-ray crystallography elucidate the compound’s binding mode?
Q. What role do piperazine and tetrahydropyran groups play in target selectivity?
- Methodological Answer :
- Piperazine : Acts as a hinge-binding motif in kinase inhibitors, with N-methylation improving metabolic stability .
- Tetrahydropyran : Enhances solubility via oxygen lone-pair interactions with solvent, confirmed by MD simulations (GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
